molecular formula C21H14ClF2N3O3S B2458025 N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252930-17-8

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2458025
CAS No.: 1252930-17-8
M. Wt: 461.87
InChI Key: KEJFENJRYBIVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a novel, synthetic small molecule investigated for its potent biological activity. This compound has been identified as a selective phosphodiesterase 4 (PDE4) inhibitor, a class of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this agent elevates intracellular cAMP levels, which in turn modulates key signaling pathways, particularly in immune and inflammatory cells. Its core research value lies in its potential application as a therapeutic agent for inflammatory diseases; studies have explored its efficacy in models of psoriasis and other autoimmune conditions by suppressing the production of pro-inflammatory cytokines like TNF-α . Furthermore, the structural motif of the thieno[3,2-d]pyrimidine-2,4-dione core is known to confer significant pharmacological properties, making this compound a valuable chemical tool for probing PDE4-dependent mechanisms and for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing new anti-inflammatory therapeutics. Researchers utilize this compound to elucidate the role of specific PDE4 isoforms in disease pathogenesis and to investigate downstream effects of cAMP signaling on cellular processes such as proliferation and apoptosis.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N3O3S/c22-13-3-6-16(15(24)9-13)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-4-14(23)5-2-12/h1-9,17,19H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBBGYIXJSFWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C19H16ClF2N3O2SC_{19}H_{16}ClF_2N_3O_2S, and it has a molecular weight of approximately 419.87 g/mol.

Structural Formula

\text{N 4 chloro 2 fluorophenyl 2 3 4 fluorophenyl methyl 2 4 dioxo 1H 2H 3H 4H thieno 3 2 d pyrimidin 1 yl}acetamide}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines.
  • Case Study : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative exhibited IC50 values in the low micromolar range against lung cancer cells, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Research indicates that thieno[3,2-d]pyrimidine derivatives show significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
CompoundActivity AgainstIC50 (μM)
Thieno derivative 1Staphylococcus aureus12.5
Thieno derivative 2E. coli15.0

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory effects:

  • Cholinesterase Inhibition : Compounds with similar structures have shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
EnzymeInhibition TypeIC50 (μM)
AChECompetitive10.4
BuChENoncompetitive15.6

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts with key residues in the active sites of target enzymes:

  • Binding Affinity : The binding affinity for AChE was found to be significantly influenced by the electronic properties of substituents on the aromatic rings.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics and good blood-brain barrier permeability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thienopyrimidine core facilitates nucleophilic substitutions, particularly at the C-2 and C-4 positions.

  • Hydrolysis of Acetamide Group :
    Under acidic or basic conditions, the acetamide moiety undergoes hydrolysis to form carboxylic acid derivatives. For example:

    R-CO-NH-ArH2O/H+or OHR-COOH+Ar-NH2\text{R-CO-NH-Ar} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{R-COOH} + \text{Ar-NH}_2

    This reaction is critical for prodrug activation in medicinal applications.

  • Fluorophenyl Group Reactivity :
    The 4-fluorophenylmethyl substituent participates in SNAr (nucleophilic aromatic substitution) reactions with amines or thiols under mild conditions (50–80°C, DMF solvent).

Oxidation:

  • The thieno[3,2-d]pyrimidine ring is susceptible to oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives when treated with H2_2O2_2 or mCPBA.

  • The trifluoromethylphenyl group (if present in analogs) resists oxidation, enhancing stability under oxidative conditions.

Reduction:

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the dioxo groups in the pyrimidine ring to dihydroxy derivatives, altering electronic properties.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

Reaction Type Conditions Outcome
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME, 80°CBiaryl formation at C-5 position of thieno[3,2-d]pyrimidine
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, toluene, 110°CIntroduction of amine groups at C-2

Biological Interactions

While not traditional "reactions," the compound’s interactions with biological targets are chemically significant:

  • Enzyme Inhibition : The acetamide group and fluorinated aromatic rings enable hydrogen bonding and hydrophobic interactions with enzymes like TRPA1, implicated in pain signaling.

  • Metabolic Reactions :

    • Cytochrome P450-mediated oxidation generates hydroxylated metabolites.

    • Glucuronidation at the hydroxyethyl moiety enhances water solubility for excretion .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via cleavage of the thienopyrimidine ring, confirmed by TGA.

  • Photodegradation : Exposure to UV light induces radical-mediated breakdown, forming chloro- and fluorobenzene fragments.

Comparative Reactivity of Analogous Compounds

Compound Key Reaction Unique Feature
N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamideEnhanced SNAr reactivityHigher solubility in polar aprotic solvents
2-{3-[(3-chlorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamideResistance to hydrolysisImproved metabolic stability

Preparation Methods

Cyclization Reaction

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate (intermediate A ) is treated with ethoxycarbonyl isothiocyanate in dimethylformamide (DMF) at 0–5°C to form a thiourea intermediate. Subsequent cyclization with tert-butylamine and triethylamine under reflux yields the 2,4-dioxothieno[3,2-d]pyrimidine core (B ).

Reaction Conditions

  • Solvent: DMF
  • Temperature: 0–5°C (thiourea formation), 80°C (cyclization)
  • Yield: 82–89%

Acetamide Side Chain Installation

The acetamide side chain is introduced via a sulfanyl linkage at the 1-position of the thienopyrimidine core.

Sulfanyl Acetamide Coupling

Intermediate C undergoes nucleophilic substitution with 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide in the presence of K₂CO₃ in DMF at 80°C. The reaction achieves 72% yield after 12 hours, forming the target compound (D ).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 7.22–7.15 (m, 2H), 5.32 (s, 2H), 4.87 (s, 2H), 2.41 (s, 3H).
  • MS (ESI) : m/z 502.1 [M+H]⁺.

Alternative Pathways and Comparative Analysis

Suzuki Coupling for Aryl Functionalization

Aryl boronic acids can introduce diversity at the 7-position of the thienopyrimidine core. For example, coupling 7-bromo-thieno[3,2-d]pyrimidin-2,4-dione with 4-fluorophenylboronic acid using Pd(PPh₃)₄ in toluene/K₂CO₃ at 100°C achieves 65% yield.

Catalyst Optimization

Catalyst Loading (%) Solvent Yield (%)
2.5 Toluene 34
10 THF 67

Industrial-Scale Considerations

Diazotization for Precursor Synthesis

The 4-chloro-2-fluorophenyl group in the acetamide side chain originates from 4-chloro-2-fluoroaniline, synthesized via diazotization of 5-chloro-2-nitroaniline with hexafluorophosphoric acid followed by thermal decomposition. This method achieves 64% yield with 99.1% purity.

Key Industrial Parameters

  • Temperature: 150–155°C
  • Solvent: o-Dichlorobenzene
  • Purification: Reduced-pressure distillation

Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Exothermic side reactions during cyclization can lead to dimerization. Controlled addition of reagents and temperature maintenance below 5°C mitigates this issue.

Palladium Catalyst Efficiency

Low catalyst loading (2.5%) in Suzuki coupling results in incomplete conversion. Increasing to 10% Pd(PPh₃)₄ with excess K₂CO₃ improves yields to 67%.

Q & A

Q. What are the key methodological steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution and coupling reactions. Key steps include:

  • Core formation : Cyclocondensation of mercaptonicotinonitrile intermediates with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Substitution : Introduction of fluorophenylmethyl and acetamide groups via nucleophilic substitution or coupling reactions, requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
  • Optimization : Reaction parameters (temperature, solvent, time) significantly impact yield. For example, using DMF as a solvent at 80–100°C improves solubility of intermediates . Design of Experiments (DoE) can systematically optimize conditions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Standard protocols include:

TechniquePurposeKey Observations
¹H/¹³C NMR Confirm molecular structureAromatic proton signals (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) .
HPLC Assess purityPurity >95% with C18 columns (acetonitrile/water gradient) .
Mass Spectrometry (MS) Verify molecular weight[M+H]⁺ peaks matching theoretical values (e.g., m/z 427.88 for C₂₁H₁₅ClFN₃O₂S) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Solubility : Limited aqueous solubility; best in polar aprotic solvents (e.g., DMSO, DMF). Solubility in PBS (pH 7.4) is <0.1 mg/mL, necessitating formulations with cyclodextrins or liposomes .
  • Stability : Degrades at >60°C or pH <3. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from differences in:

  • Biological models : Cell lines (e.g., HeLa vs. MCF-7) may express varying target levels. Validate using isogenic models .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
  • Compound purity : Impurities >5% can skew results; re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) .

Q. What computational strategies are effective for identifying potential biological targets?

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for Akt1). Prioritize targets with binding energies <–8 kcal/mol .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Pharmacophore modeling : Align with known inhibitors (e.g., ATP-competitive kinase inhibitors) to identify critical interactions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies of analogs reveal:

ModificationActivity ChangeExample
4-Fluorophenyl → 3-Fluorophenyl Reduced Akt inhibition (IC₅₀ from 0.2 µM to 1.5 µM) due to steric hindrance .
Chlorophenyl → Methyl Loss of antiproliferative activity (HeLa IC₅₀ >50 µM) .
Rational design should balance electronic effects (halogen electronegativity) and steric compatibility .

Q. What methodologies are recommended for assessing off-target effects in kinase inhibition studies?

  • Kinome-wide profiling : Use platforms like KinomeScan to evaluate selectivity across 468 kinases .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stability shifts .
  • Transcriptomics : RNA-seq to identify downstream pathway alterations (e.g., PI3K/Akt/mTOR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.